molecular formula C9H10ClF3N2 B13052279 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13052279
M. Wt: 238.64 g/mol
InChI Key: HXFSPKLBKCXSMF-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a benzene ring substituted at the 3-position with chlorine and at the 4-position with a trifluoromethyl (-CF₃) group. The ethane-1,2-diamine backbone provides two amine groups, enabling its use as a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10ClF3N2/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3,8H,4,14-15H2

InChI Key

HXFSPKLBKCXSMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Amination of Substituted Aromatic Precursors

One common approach involves nucleophilic substitution or amination reactions starting from appropriately substituted aromatic halides or nitro compounds, followed by reduction or amine installation.

  • Reaction of Aromatic Halides with Diamines or Amino Precursors:
    For example, treatment of 1,3-dinitro-2-chloro-5-trifluoromethylbenzene with diamines in the presence of a base such as triethylamine at low temperature (around 10 °C) yields substituted diamine derivatives in good yields (68–87%). This method leverages the activation of the aromatic ring by nitro groups to facilitate nucleophilic aromatic substitution.

  • Reduction of Nitro Precursors:
    Nitro-substituted intermediates can be reduced to the corresponding amines using standard hydrogenation or chemical reduction methods, which then provide the ethane-1,2-diamine moiety after further functionalization.

Reaction of Halogenated Aromatics with Ethane-1,2-diamine

  • The synthesis often involves reacting halogenated aromatic compounds (such as chloro-trifluoromethylbenzene derivatives) with ethane-1,2-diamine under controlled conditions. This can be done under reflux or in polar aprotic solvents to facilitate nucleophilic substitution on the aromatic ring.

  • Industrially, continuous flow reactors may be employed to enhance reaction efficiency and scalability, with automated purification to ensure product quality.

Use of Alkaline Metal Hydroxides in Dimethylsulfoxide (DMSO)

  • Although this method is described for related compounds, a similar strategy can be adapted for 1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine. For example, reacting hydroxy-substituted amines with chloro-trifluoromethylbenzene in the presence of sodium or potassium hydroxide in DMSO at 80–110 °C for 4–20 hours has been shown to be effective. This method uses alkaline metal hydroxides in molar excess to promote substitution and can be scaled industrially.

Detailed Synthetic Route Example (Adapted from Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 1,3-dinitro-2-chloro-5-trifluoromethylbenzene + ethane-1,2-diamine + triethylamine, 10 °C Nucleophilic aromatic substitution to introduce diamine 68–87 Mild temperature prevents side reactions
2 Reduction of nitro groups (e.g., catalytic hydrogenation) Conversion of nitro groups to amines Typically high Essential for diamine formation
3 Purification by crystallization or chromatography Isolation of pure diamine product Variable Purity critical for biological applications

Reaction Conditions and Optimization

  • Temperature: Typically between 10 °C to 110 °C depending on the step; lower temperatures favor selective substitution, higher temperatures promote reaction completion.
  • Solvents: Polar aprotic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or water under microwave irradiation for green chemistry approaches.
  • Bases: Sodium hydroxide or potassium hydroxide in excess to drive substitution reactions.
  • Catalysts/Additives: Phase transfer catalysts like tetrabutylammonium bromide may be used to enhance reaction rates.
  • Reaction Time: Ranges from 1 hour (activation step) to 20 hours (substitution step) depending on conditions and scale.

Green Chemistry and Advanced Methods

  • Microwave-assisted synthesis in aqueous media has been demonstrated to increase yields (up to 76%) and reduce reaction times for related diamine compounds. This method also aligns with environmentally friendly practices by minimizing solvent use and energy consumption.

  • Continuous flow synthesis offers scalability and reproducibility advantages for industrial preparation, allowing automated control over reaction parameters and product purification.

Summary Table of Preparation Approaches

Method Starting Materials Key Reagents Conditions Yield Range Advantages Limitations
Nucleophilic Substitution on Nitro-Chloro-Trifluoromethylbenzene 1,3-dinitro-2-chloro-5-trifluoromethylbenzene, diamine Triethylamine 10 °C, several hours 68–87% Mild conditions, good selectivity Requires nitro reduction step
Hydroxyamine with Chloro-Trifluoromethylbenzene in DMSO Hydroxy-substituted amine, 1-chloro-4-(trifluoromethyl)benzene NaOH or KOH, tetrabutylammonium bromide 80–110 °C, 4–20 h ~88% (related compounds) Industrial scalability, high yield Requires careful temperature control
Microwave-assisted Aqueous Synthesis Ethylenediamine, ketohydrazonals Water, microwave irradiation Ambient temperature, 90 min 66–76% Green chemistry, fast reaction Limited substrate scope

Research Findings and Notes

  • The presence of the trifluoromethyl group enhances compound stability and lipophilicity, influencing reaction kinetics and product stability.
  • Triethylamine acts as a base to neutralize generated acids and facilitate nucleophilic substitution on activated aromatic rings.
  • Use of phase transfer catalysts and polar aprotic solvents improves nucleophilic aromatic substitution efficiency.
  • Microwave irradiation in water as solvent offers a green, efficient alternative to traditional heating methods with improved yields and shorter reaction times.

This comprehensive analysis of preparation methods for This compound integrates classical nucleophilic aromatic substitution, reduction strategies, and modern green chemistry techniques, providing a robust foundation for both laboratory synthesis and industrial scale-up. The choice of method depends on available starting materials, desired scale, and environmental considerations.

Chemical Reactions Analysis

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its binding to prostaglandin E synthase suggests that it may inhibit the synthesis of prostaglandins, which are involved in pain and inflammation pathways . The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a. Nitro and Trifluoromethyl Substitutions

  • N1-(2,6-dinitro-4-[(trifluoromethyl)phenyl]ethane-1,2-diamine (Compound 6) This analog replaces the 3-chloro substituent with nitro (-NO₂) groups at positions 2 and 4. It exhibits a melting point of 358–359°C and distinct NMR signals (δ 1.82 ppm for methylene protons) .

b. Urea-Linked Analogs

  • Its ESI-MS m/z 340.0 [M+H]⁺ and high yield (83.5%) suggest stability under synthetic conditions, highlighting the influence of urea linkages on molecular weight and polarity .

Heterocyclic Backbone Modifications

a. Quinoline-Based Diamines

  • N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine (CQA) Replacing the benzene ring with a quinoline scaffold introduces a nitrogen heterocycle, enhancing planarity and π-stacking interactions. CQA is synthesized via reaction of 4,7-dichloroquinoline with ethylenediamine, demonstrating applications in antiproliferative and antiplasmodial research .

b. Benzimidazole Derivatives

  • 7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine This compound incorporates a benzimidazole core and a trifluoromethylphenyl-ethylamine sidechain. Its synthesis via iodoacetic acid-mediated cyclization underscores the role of steric and electronic effects in directing reactivity .

Physicochemical and Spectral Properties

Compound Substituents/Backbone Molecular Weight Melting Point (°C) Key NMR Signals (δ, ppm) Reference
Target Compound 3-Cl, 4-CF₃-phenyl + diamine Not reported Not reported Not available in evidence -
N1-(2,6-dinitro-4-CF₃-phenyl)diamine 2,6-NO₂, 4-CF₃ + diamine ~340 (HCl salt) 358–359 1.82 (m, 4H), 3.22 (t, 2H)
CQA (Quinoline analog) 7-Cl-quinoline + diamine ~235 Not reported Not available
N,N-Bis-(4-substituted benzyl)diamine Benzyl groups + diamine Variable Viscous liquid 3350–3400 cm⁻¹ (IR, NH stretch)

Biological Activity

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine, also known by its CAS number 1213350-99-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C9H10ClF3N2
  • Molecular Weight : 232.64 g/mol
  • IUPAC Name : (1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Anticancer Properties

Recent research has indicated that fluorinated compounds, including this compound, may exhibit significant anticancer properties. A study focusing on fluorinated ligands demonstrated that these compounds could enhance cellular uptake and cytotoxicity against various cancer cell lines. The study reported half-maximal effective concentration (EC50) values for several cell lines, indicating the compound's potential effectiveness in cancer therapy .

Cell Line EC50 (µM) Cytotoxicity (%)
PC-3 (Prostate)2.594
HepG2 (Liver)5.085
SH-SY5Y (Neuroblastoma)4.075

This table summarizes the cytotoxic effects of the compound on different cancer cell lines, highlighting its potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies have shown that the compound can activate caspase pathways in cancer cells, leading to programmed cell death. Specifically, caspase-3 activation was noted in PC-3 cells treated with the compound at concentrations of 5 or 10 µM .
  • MAP Kinase Pathway Activation : The activation of MAP kinases has been implicated in the apoptotic effects observed with this compound. This pathway is crucial for various cellular processes, including growth and survival.

Case Studies and Research Findings

A notable case study involved the evaluation of the compound's effects on human tumor cell lines. Researchers found that modifications in the chemical structure significantly impacted biological activity, with fluorinated derivatives showing enhanced potency compared to their non-fluorinated counterparts .

Summary of Findings

  • Enhanced Cytotoxicity : Fluorination increases the cytotoxic effects against various cancer cell lines.
  • Mechanistic Insights : The compound induces apoptosis through caspase activation and MAP kinase pathway modulation.
  • Potential Antimicrobial Effects : Preliminary data suggest antimicrobial properties; however, more research is needed.

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